molecular formula C15H15FN2O2 B2941236 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one CAS No. 2128718-44-3

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one

Cat. No. B2941236
CAS RN: 2128718-44-3
M. Wt: 274.295
InChI Key: UWGFCTZUCVODDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. F13714 is a small molecule that belongs to the class of piperidines and is known to exhibit potent pharmacological activities.

Mechanism of Action

The mechanism of action of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cell growth and survival. 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit cancer cell proliferation. 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has been found to have favorable pharmacokinetic properties, including good oral bioavailability and high plasma stability.

Advantages and Limitations for Lab Experiments

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has several advantages for lab experiments. It exhibits potent activity against various cancer cell lines and has favorable pharmacokinetic properties, making it a promising candidate for drug development. However, the synthesis method of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one is complex and requires expertise in organic chemistry. In addition, further studies are needed to fully understand the mechanism of action of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one and to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one. Further studies are needed to fully understand the mechanism of action of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one and to determine its safety and efficacy in vivo. In addition, 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one could be further optimized to improve its pharmacokinetic properties and to increase its potency against cancer cells. 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one could also be tested in combination with other drugs to determine its potential synergistic effects. Overall, 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has the potential to be developed as a novel therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one involves a series of chemical reactions that are carried out in a laboratory setting. The method involves the reaction of 6-fluoro-3-hydroxy-1,2-benzoxazol with piperidine and prop-2-en-1-one in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method of 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has also been shown to have anti-inflammatory and neuroprotective effects. Due to its broad-spectrum activity and favorable pharmacokinetic properties, 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one has the potential to be developed as a novel therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-14(19)18-7-5-10(6-8-18)15-12-4-3-11(16)9-13(12)20-17-15/h2-4,9-10H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFCTZUCVODDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.